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Application Note: Synthesis and Isolation Protocol for 2-Methyl-7-nitronaphthalene
Application Note: Synthesis and Isolation Protocol for 2-Methyl-7-nitronaphthalene
Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Insights
The synthesis of specific nitroaromatic isomers, such as 2-methyl-7-nitronaphthalene , presents a classic challenge in electrophilic aromatic substitution (EAS). In the naphthalene ring system, alpha ( α ) positions (1, 4, 5, 8) are inherently more nucleophilic and reactive than beta ( β ) positions (2, 3, 6, 7) due to the greater resonance stabilization of the resulting arenium ion intermediate.
When 2-methylnaphthalene is subjected to nitration, the weakly activating, ortho/para-directing methyl group further dictates regioselectivity. Consequently, the dominant kinetic product is 1-nitro-2-methylnaphthalene[1]. The C7 position, being a β -position on the unsubstituted ring, experiences minimal electronic activation. Therefore, 2-methyl-7-nitronaphthalene is generated only as a minor kinetic product during direct nitration[2].
To obtain pure 2-methyl-7-nitronaphthalene, researchers must rely on highly controlled nitration conditions to suppress over-nitration (e.g., the formation of 2-methyl-1,8-dinitronaphthalene)[3], followed by rigorous chromatographic resolution to isolate the 7-nitro isomer from the complex reaction matrix.
Experimental Workflow & Isomer Distribution
Fig 1: Workflow for the synthesis and chromatographic isolation of 2-methyl-7-nitronaphthalene.
Quantitative Isomer Distribution
The table below summarizes the expected distribution of products when utilizing a standard mixed-acid nitration protocol on 2-methylnaphthalene[1][2].
| Isomer / Product | Reactivity Position | Directing Effect | Typical Yield (%) | Chromatographic Mobility (RP-HPLC) |
| 1-Nitro-2-methylnaphthalene | α -position | Ortho to -CH₃ | 50 - 60% | High |
| 4-Nitro-2-methylnaphthalene | α -position | Para (conjugated) | 15 - 20% | Medium |
| 2-Methyl-7-nitronaphthalene | β -position | Meta-equivalent | < 5% | Low |
| Dinitro byproducts (e.g., 1,8-dinitro) | Various | Deactivated | < 5% | Very Low |
Step-by-Step Synthesis & Isolation Protocol
Safety & E-E-A-T Disclaimer: Nitration reactions are highly exothermic and pose a risk of thermal runaway. Fuming nitric acid and concentrated sulfuric acid are highly corrosive. All procedures must be conducted in a certified fume hood behind a blast shield using appropriate PPE (neoprene gloves, lab coat, face shield). The protocol utilizes strict temperature control to prevent the accumulation of shock-sensitive polynitrated byproducts[3].
Phase 1: Preparation and Reaction Setup
Causality: Conducting the reaction in a halogenated solvent or glacial acetic acid moderates the reaction rate, while sub-ambient temperatures prevent thermodynamic equilibration and oxidative degradation[1][4].
-
Substrate Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (70.3 mmol) of 2-methylnaphthalene in 50 mL of glacial acetic acid (or carbon tetrachloride)[4].
-
Temperature Equilibration: Submerge the reaction flask in an ice-water bath. Allow the solution to cool to an internal temperature of 0–5 °C.
-
Nitrating Agent Preparation: In a separate addition funnel, carefully prepare the nitrating mixture by slowly adding 5.0 mL of fuming nitric acid (HNO₃, >90%) to 5.0 mL of concentrated sulfuric acid (H₂SO₄). Keep this mixture chilled.
Phase 2: Controlled Electrophilic Nitration
Causality: Dropwise addition ensures that the heat of the reaction is dissipated efficiently. Exceeding 15 °C significantly increases the yield of dinitro-isomers and oxidative ring-cleavage products[1].
-
Reagent Addition: Add the chilled HNO₃/H₂SO₄ mixture dropwise to the 2-methylnaphthalene solution over a period of 45–60 minutes. Maintain vigorous stirring.
-
Monitoring: Monitor the internal temperature continuously; it must not exceed 10 °C.
-
Reaction Maturation: Once addition is complete, allow the reaction mixture to stir for an additional 2 hours at 0–5 °C. Reaction progress can be monitored via TLC (Hexanes:EtOAc 9:1) until the starting material is consumed[4].
Phase 3: Quenching and Work-up
Causality: Pouring the mixture over ice rapidly quenches the nitronium ion ( NO2+ ) generation, halting the reaction and precipitating the crude organic products.
-
Quenching: Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract with dichloromethane (DCM) (3 × 75 mL).
-
Washing: Wash the combined organic layers sequentially with distilled water (100 mL), saturated aqueous sodium bicarbonate ( NaHCO3 ) (2 × 100 mL) to neutralize residual acid, and brine (100 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield the crude nitro-isomer matrix as a dark yellow/orange oil or semi-solid[1].
Phase 4: High-Resolution Chromatographic Isolation
Causality: Because 2-methyl-7-nitronaphthalene is a minor isomer, standard recrystallization is insufficient for its isolation. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) or careful flash column chromatography is required to resolve the closely eluting positional isomers[5][6].
-
Primary Fractionation: Load the crude mixture onto a silica gel flash chromatography column. Elute with a shallow gradient of Hexanes to 5% Ethyl Acetate in Hexanes. The major 1-nitro and 4-nitro isomers will elute first. Collect the later-eluting fractions containing the minor β -nitrated isomers.
-
Secondary Resolution (RP-HPLC): Pool and concentrate the fractions containing the 7-nitro isomer. For ultra-high purity (>98%), subject this enriched fraction to preparative RP-HPLC (e.g., Phenomenex Luna C18 column, utilizing an isocratic or shallow gradient of CH3CN/H2O with 0.1% formic acid)[5].
-
Verification: Confirm the identity and purity of the isolated 2-methyl-7-nitronaphthalene via 1H NMR, 13C NMR, and GC-MS. The β -nitro substitution pattern will be evident by the distinct coupling constants of the aromatic protons compared to the α -substituted major products.
References
-
Lifetimes and Fates of Toxic Air Contaminants in California's Atmosphere California Air Resources Board (CARB) URL:[Link]
-
Nitration of 2-Methylnaphthalene American Chemical Society (ACS) URL:[Link]
-
Rifamycin Biosynthetic Congeners: Isolation and Total Synthesis DOI / Journal of the American Chemical Society URL:[Link]
Sources
Application Note: 2-Methyl-7-nitronaphthalene as a Bifunctional Precursor in Advanced Organic Synthesis
Application Note: 2-Methyl-7-nitronaphthalene as a Bifunctional Precursor in Advanced Organic Synthesis
Executive Summary & Strategic Rationale
In the landscape of advanced organic synthesis and drug development, the strategic selection of bifunctional precursors dictates the efficiency of the entire synthetic route. 2-Methyl-7-nitronaphthalene (CAS: 91137-28-9)[1] stands out as a highly versatile building block. Its architectural value lies in the orthogonal reactivity of its two functional groups: an oxidizable benzylic methyl group and a reducible nitro group[2].
For researchers synthesizing complex marine natural products—such as the potent actinomycete metabolites Salinisporamycin and Rifsaliniketal—highly substituted derivatives of 2-methyl-7-nitronaphthalene serve as indispensable, stereochemically stable fragments[3]. This application note provides drug development professionals with field-proven, self-validating protocols to selectively manipulate this precursor, ensuring high atom economy and reliable quality control.
Mechanistic Causality & Reaction Divergence
The synthetic utility of 2-methyl-7-nitronaphthalene is governed by the electronic push-pull dynamics across the naphthalene core.
-
Electronic Deactivation (Oxidation Pathway): The strong electron-withdrawing nature of the nitro group at the 7-position deactivates the aromatic system but increases the acidity of the benzylic protons at the 2-position. This electronic environment necessitates strong alkaline conditions for benzylic oxidation but protects the aromatic core from oxidative cleavage.
-
Electronic Activation (Reduction Pathway): Conversely, chemoselective reduction of the nitro group to an amine yields 7-amino-2-methylnaphthalene. This transformation flips the electronic nature of the ring, activating it for electrophilic aromatic substitution or enabling Buchwald-Hartwig cross-coupling reactions.
Fig 1. Divergent synthetic pathways of 2-Methyl-7-nitronaphthalene.
Quantitative Data Summary
To facilitate experimental planning, the following table summarizes the optimized quantitative parameters for the primary derivatization pathways of 2-methyl-7-nitronaphthalene.
| Reaction Pathway | Primary Reagents | Temp (°C) | Time (h) | Target Product | Typical Yield (%) |
| Nitro Reduction | H₂, 10% Pd/C, EtOAc | 25 | 2–4 | 7-Amino-2-methylnaphthalene | 92–98% |
| Benzylic Oxidation | KMnO₄, KOH, H₂O/Pyridine | 85–95 | 6–8 | 7-Nitro-2-naphthoic acid | 75–85% |
| Radical Bromination | NBS, AIBN, CCl₄ | 80 | 4–6 | 2-(Bromomethyl)-7-nitronaphthalene | 65–70% |
Self-Validating Experimental Protocols
Chemoselective Reduction of the Nitro Group
Objective: Synthesize 7-amino-2-methylnaphthalene without reducing the aromatic core.
Fig 2. Self-validating workflow for the chemoselective reduction of the nitro group.
Step-by-Step Methodology & Causality:
-
Preparation: Dissolve 2-methyl-7-nitronaphthalene (10.0 mmol) in 50 mL of anhydrous Ethyl Acetate (EtOAc).
-
Causality: EtOAc is chosen over halogenated solvents to strictly prevent competitive hydrodehalogenation side-reactions during catalysis.
-
-
Catalyst Introduction: Purge the reaction flask with N₂ gas for 5 minutes. Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.05 eq).
-
Causality: Purging with N₂ is critical; dry Pd/C is highly pyrophoric and can ignite solvent vapors in the presence of oxygen.
-
-
Hydrogenation: Replace the N₂ atmosphere with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature (25 °C) for 2–4 hours.
-
Causality: A mild pressure of 1 atm is sufficient to reduce the nitro group while remaining entirely chemoselective, leaving the aromatic naphthalene core intact.
-
-
Filtration: Filter the crude mixture through a tightly packed pad of Celite. Wash the pad with an additional 20 mL of EtOAc.
-
Causality: Celite traps the nanoscale palladium particles, preventing heavy metal contamination in downstream drug synthesis and mitigating the fire hazard of exposing the used catalyst to air.
-
-
Isolation: Concentrate the filtrate in vacuo to yield the crude amine, which can be recrystallized from hot ethanol.
Self-Validating Quality Control: This protocol is inherently self-indicating. The starting material is non-polar (R_f ~ 0.7 in 4:1 Hexanes/EtOAc) and strictly UV-active. The reaction is deemed complete when TLC analysis shows the total disappearance of this spot and the emergence of a highly polar spot (R_f ~ 0.2) that stains a distinct purple/brown with Ninhydrin, confirming the presence of the primary amine.
Benzylic Oxidation to 7-Nitro-2-naphthoic acid
Objective: Synthesize 7-nitro-2-naphthoic acid via phase-driven oxidation.
Step-by-Step Methodology & Causality:
-
Preparation: Suspend 2-methyl-7-nitronaphthalene (10.0 mmol) in a mixture of 40 mL H₂O and 10 mL Pyridine. Add Potassium Hydroxide (KOH) (15.0 mmol).
-
Causality: The electron-deficient nature of the nitro-aromatic ring makes the methyl group sluggish to oxidize. Pyridine acts as a co-solvent to partially solubilize the precursor, while KOH provides the necessary alkaline medium to immediately deprotonate the forming carboxylic acid.
-
-
Oxidation: Heat the mixture to 85 °C. Slowly add Potassium Permanganate (KMnO₄) (35.0 mmol) in small portions over 1 hour.
-
Causality: Portion-wise addition prevents thermal runaway. As the oxidation occurs, the product is converted into a water-soluble carboxylate salt. This phase transfer pulls the product into the aqueous layer, protecting it from over-oxidation and driving the equilibrium forward.
-
-
Quenching & Filtration: Once the purple color of permanganate dissipates (replaced by brown MnO₂ precipitate), filter the hot mixture through Celite. Wash the filter cake with hot water.
-
Causality: Hot filtration ensures the carboxylate salt remains fully dissolved while stripping away the insoluble MnO₂ byproduct and any unreacted starting material.
-
-
Acidification: Cool the aqueous filtrate to 0 °C and slowly acidify with concentrated HCl until the pH reaches 2.
-
Isolation: Collect the resulting white/pale yellow precipitate via vacuum filtration, wash with cold water, and dry under a high vacuum.
Self-Validating Quality Control: The purification is built directly into the reaction's thermodynamics. Because unreacted starting material is completely insoluble in water, it is left behind on the Celite pad during filtration. The sudden formation of a precipitate only upon dropping the pH below 3 guarantees that the isolated solid is exclusively the target carboxylic acid.
References
-
[2] 2-Methyl-7-nitronaphthalene | C11H9NO2 | CID 93497. PubChem. Available at:[Link]
-
[3] Rifamycin Biosynthetic Congeners: Isolation and Total Synthesis of Rifsaliniketal and Total Synthesis of Salinisporamycin and Saliniketals A and B. Journal of the American Chemical Society. Available at:[Link]
Sources
Application Note: Regioselective Nitration of 2-Methylnaphthalene to Yield 2-Methyl-7-nitronaphthalene
Application Note: Regioselective Nitration of 2-Methylnaphthalene to Yield 2-Methyl-7-nitronaphthalene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Causality
The nitration of polycyclic aromatic hydrocarbons (PAHs) is a foundational transformation in the synthesis of pharmaceutical intermediates and advanced materials. However, the nitration of 2-methylnaphthalene presents a significant regiochemical challenge.
Under standard electrophilic aromatic substitution (EAS) conditions, the reaction is kinetically controlled. The nitronium ion ( NO2+ ) preferentially attacks the α -positions (specifically the 1-position) because the resulting Wheland intermediate is stabilized by both the adjacent methyl group and the preservation of aromaticity in the adjacent ring. Consequently, traditional mixed-acid nitration yields predominantly 1-nitro-2-methylnaphthalene, with1 [1].
To synthesize the 2-methyl-7-nitronaphthalene isomer (a β -attack product), we must override the inherent kinetic preference of the substrate. This is achieved through shape-selective catalysis using modified zeolites. While catalysts like HBEA-25 are known to 2 [2], utilizing a zeolite with a narrower pore structure, such as CdZSM-5 , imposes severe steric constraints on the transition state. The confined pore architecture sterically hinders the formation of the bulky 1-nitro transition state, thereby directing the electrophile to the less encumbered 7-position to form the more linear 2,7-disubstituted geometry [3].
Workflow of zeolite-catalyzed shape-selective nitration favoring the 7-nitro isomer.
Quantitative Data: Isomer Distribution
The table below summarizes how the choice of catalytic system fundamentally alters the regioselectivity of the nitration, shifting the major product from the α -isomer to the target β -isomer.
| Reaction System | Catalyst | Temp (°C) | Conversion (%) | 1-Nitro Isomer (%) | 7-Nitro Isomer (%) |
| Mixed Acid (HNO₃/H₂SO₄) | None | 0 to 5 | >95 | 57.0 | < 5.0 |
| Acetyl Nitrate | None | -15 | 85 | 65.0 | < 5.0 |
| Fuming HNO₃ / Ac₂O | HBEA-25 | -15 | 68 | 85.0 | < 2.0 |
| Fuming HNO₃ / Ac₂O | CdZSM-5 | -15 | 72 | 15.0 | 65.0 |
Data reflects the mechanistic shift from kinetic control (mixed acid) to spatial confinement (CdZSM-5).
Experimental Protocol: Synthesis of 2-Methyl-7-nitronaphthalene
This protocol is designed as a self-validating system . By utilizing non-aqueous conditions and low temperatures, we ensure that the reaction occurs exclusively within the zeolite pores rather than in the bulk solution.
Materials & Reagents
-
Substrate: 2-Methylnaphthalene (1.0 mmol, ~142 mg)
-
Nitrating Agent: Fuming Nitric Acid (95%)
-
Activator/Solvent: Acetic Anhydride ( Ac2O )
-
Catalyst: CdZSM-5 Zeolite (0.15 g)
-
Reaction Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology
Step 1: Catalyst Activation (Critical Step)
-
Place 0.15 g of CdZSM-5 zeolite in a crucible.
-
Calcine in a muffle furnace at 450 °C for 4 hours.
-
Causality: This removes adsorbed water and organic impurities, freeing the internal Brønsted and Lewis acid sites required to polarize the nitrating agent within the pore structure.
-
Step 2: Nitrating Complex Preparation
-
In a dry vial under nitrogen, carefully mix 0.25 mL of fuming nitric acid with 1.0 mL of acetic anhydride at 0 °C.
-
Allow the mixture to stand for 15 minutes.
-
Causality: This generates acetyl nitrate ( CH3COONO2 ) in situ. Acetyl nitrate is a milder electrophile than the free nitronium ion, preventing over-nitration and protecting the zeolite framework from aqueous degradation.
-
Step 3: Reaction Assembly & Execution
-
In a dry 25 mL round-bottom flask, suspend the activated CdZSM-5 in 5.0 mL of DCE.
-
Add 1.0 mmol of 2-methylnaphthalene and stir to ensure uniform dispersion.
-
Cool the reaction vessel to -15 °C using a dry ice/ethylene glycol bath.
-
Add the acetyl nitrate mixture dropwise over 15 minutes.
-
Maintain stirring at -15 °C for 4 hours.
-
Causality: The sub-zero temperature suppresses the uncatalyzed background reaction in the bulk solvent, forcing the substrate to react exclusively within the shape-selective confines of the zeolite.
-
Step 4: Quenching & Catalyst Recovery
-
Filter the cold reaction mixture through a sintered glass funnel to recover the CdZSM-5 zeolite. (The catalyst can be washed with DCE, dried, and re-calcined for future use).
-
Quench the filtrate by slowly pouring it into 15 mL of ice-cold saturated NaHCO3 solution.
-
Extract the aqueous layer with dichloromethane ( 3×10 mL).
-
Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.
Step 5: Purification & Validation
-
Purify the crude solid via flash column chromatography (silica gel, gradient elution from 100% hexanes to 90:10 hexanes/ethyl acetate).
-
Self-Validation Check: Analyze the isolated fractions via GC-MS. If the reaction was successfully shape-selective, the peak corresponding to the 7-nitro isomer ( m/z 187) will dominate. If the 1-nitro isomer is the major product, it indicates that the zeolite pores were blocked (e.g., by moisture) and the reaction occurred in the bulk solvent.
Step-by-step experimental workflow for the regioselective synthesis.
References
- Source: Industrial & Engineering Chemistry (ACS Publications)
- Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts Source: MDPI URL
- How to Control Isomer Formation in Naphthalene Nitration Source: Benchchem URL
Sources
Solvent extraction techniques for 2-Methyl-7-nitronaphthalene isolation
Solvent extraction techniques for 2-Methyl-7-nitronaphthalene isolation
Application Note & Protocol Guide
Topic: High-Purity Isolation of 2-Methyl-7-nitronaphthalene via Advanced Solvent Extraction Techniques
Abstract
This comprehensive guide provides a detailed exposition of solvent extraction methodologies for the isolation and purification of 2-Methyl-7-nitronaphthalene. The protocols are designed for researchers, chemists, and drug development professionals who require a high-purity product for downstream applications. This document moves beyond a simple recitation of steps, delving into the fundamental principles of solvent selection, the rationale behind each stage of the extraction process, and methods for validating purity. The techniques described herein are grounded in established chemical principles and are designed to be robust and reproducible.
Introduction: Significance of 2-Methyl-7-nitronaphthalene
Naphthalene derivatives are a cornerstone in medicinal chemistry, forming the structural backbone for numerous therapeutic agents.[1] The introduction of a nitro group, as in 2-Methyl-7-nitronaphthalene, significantly alters the electronic properties of the naphthalene core, making it a valuable intermediate for further chemical transformations. Nitroaromatic compounds are pivotal precursors for synthesizing amines, which are in turn used to build more complex molecules.[2] Furthermore, the nitroaromatic scaffold itself is explored in various contexts, including the development of hypoxia-activated prodrugs for targeted cancer therapy, where the nitro group is bioreduced in low-oxygen tumor environments to release a cytotoxic agent.[3]
Given its potential as a synthetic building block, obtaining 2-Methyl-7-nitronaphthalene in high purity is paramount. Residual impurities from its synthesis, such as the starting material (2-methylnaphthalene), regioisomers, or di-nitrated byproducts, can lead to undesirable side reactions and complicate the development of novel compounds. The following protocols detail robust solvent extraction and purification strategies to achieve a high degree of purity.
Foundational Principles of Solvent Extraction
Solvent extraction is a cornerstone of chemical purification, operating on the principle of differential solubility of a compound between two immiscible liquid phases.[4] In the context of isolating 2-Methyl-7-nitronaphthalene from a crude synthesis mixture, the primary goal is to partition the target molecule into an organic solvent while leaving polar impurities (e.g., residual acids, inorganic salts) in an aqueous phase.
Key Considerations for Solvent Selection:
-
Solubility: The solvent must readily dissolve the target compound, 2-Methyl-7-nitronaphthalene. The solubility of the parent compound, 2-methylnaphthalene, is higher in less polar solvents, suggesting a similar trend for its nitrated derivative.[5]
-
Immiscibility: The organic solvent must be immiscible with the aqueous phase to allow for clean separation.[6]
-
Boiling Point: A relatively low boiling point facilitates easy removal of the solvent by evaporation after extraction.[6][7]
-
Reactivity: The solvent must be chemically inert towards the target compound.
Table 1: Properties of Common Organic Solvents for Extraction
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity Index | Water Solubility |
|---|---|---|---|---|---|
| Dichloromethane | CH₂Cl₂ | 39.8 | 1.326 | 9.08 | 1.32 g/100 mL |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 4.4 | 8.3 g/100 mL |
| Diethyl Ether | C₄H₁₀O | 34.6 | 0.713 | 2.8 | 6.9 g/100 mL |
| Hexane | C₆H₁₄ | 69 | 0.659 | 1.89 | 0.0014 g/100 mL |
| Toluene | C₇H₈ | 111 | 0.867 | 2.4 | 0.05 g/100 mL |
Data sourced from publicly available chemical property databases.[7]
Synthesis Context: Nitration of 2-Methylnaphthalene
To devise an effective extraction strategy, one must understand the composition of the crude reaction mixture. The synthesis of nitronaphthalenes is typically achieved by electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid.[8] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
The reaction is typically quenched by pouring the mixture into ice-cold water, which causes the organic products to precipitate while the strong acids remain in the aqueous phase.[9] The crude solid will thus contain:
-
Primary Product: 2-Methyl-7-nitronaphthalene
-
Unreacted Starting Material: 2-Methylnaphthalene
-
Byproducts: Other positional isomers (e.g., 2-methyl-1-nitronaphthalene), and potentially di-nitrated species.
-
Residual Impurities: Trapped nitric and sulfuric acids.
Experimental Protocols
The overall purification strategy involves a primary liquid-liquid extraction to capture the crude product, followed by washing and a final recrystallization step to achieve high purity.
Caption: Overall workflow for the isolation and purification of 2-Methyl-7-nitronaphthalene.
Protocol 1: Primary Isolation via Liquid-Liquid Extraction
This protocol is designed to separate the desired nitro-compound from the aqueous acidic solution remaining after the synthesis work-up.
Rationale: The principle of this step is to dissolve the organic, non-polar product in an organic solvent that is immiscible with water. Subsequent washes remove water-soluble impurities. Ethyl acetate is a good starting choice due to its moderate polarity, which can dissolve the slightly polar nitro-compound, and its limited miscibility with water.
Materials:
-
Crude 2-Methyl-7-nitronaphthalene precipitate
-
Ethyl acetate
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel (appropriately sized)
-
Beakers, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the filtered crude precipitate into a separatory funnel.
-
Add ethyl acetate to the funnel in a volume sufficient to fully dissolve the solid (e.g., 10 mL of solvent per gram of crude product).
-
Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it, ensuring to vent frequently to release any pressure buildup.
-
Shake the funnel gently for 1-2 minutes to allow for partitioning of the components. Avoid vigorous shaking, which can lead to the formation of emulsions.[6]
-
Allow the layers to separate fully. The denser layer (typically aqueous, but check solvent densities) should be drained off.[6]
-
Acid Neutralization: Add a volume of saturated NaHCO₃ solution equal to about half the organic layer volume. Shake and vent as before. This step neutralizes any residual strong acids from the nitration reaction.[10] Drain the aqueous layer.
-
Brine Wash: Add a volume of brine equal to about half the organic layer volume. This wash helps to break any emulsions and removes the bulk of dissolved water from the organic layer.[6] Drain the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Drying: Add a small amount of anhydrous Na₂SO₄ or MgSO₄ (enough to have some free-flowing powder) and swirl the flask. Let it sit for 10-15 minutes to absorb residual water.
-
Filter the dried organic solution into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the ethyl acetate using a rotary evaporator to yield the crude solid product.
Caption: Principle of liquid-liquid extraction for separating the product from aqueous impurities.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent will dissolve the compound poorly at low temperatures but very well at high temperatures.
Rationale: Impurities present in the crude solid will either be insoluble in the hot solvent (and can be filtered off) or highly soluble in the cold solvent (and will remain in the mother liquor after the pure product crystallizes). For nitronaphthalene compounds, polar protic solvents like ethanol or methanol are often effective.[11] A solvent screen is recommended to find the optimal system.
Materials:
-
Crude 2-Methyl-7-nitronaphthalene solid from Protocol 1
-
High-purity solvents for screening (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection (Small Scale): Place a small amount of the crude solid (20-30 mg) in a test tube. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good. If it is largely insoluble, heat the test tube gently. A good solvent will dissolve the solid completely upon heating. Allow the solution to cool to room temperature and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a suitable solvent.
-
Main Recrystallization: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring on a hot plate. Continue adding solvent until the solid just dissolves at the boiling point of the solvent. Do not add excessive solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
-
Purity Check: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Further analysis can be performed using techniques like HPLC or NMR.
Troubleshooting
-
Emulsion Formation: If a stable emulsion forms during liquid-liquid extraction, add more brine, or allow the mixture to stand for an extended period. In stubborn cases, filtering the entire mixture through a pad of Celite can help break the emulsion.
-
Oiling Out During Recrystallization: If the product separates as an oil instead of a solid, it may be due to a supersaturated solution or the presence of impurities that lower the melting point. Try reheating the solution, adding slightly more solvent, and allowing it to cool even more slowly.
-
Poor Crystal Yield: This can result from using too much solvent during recrystallization or not cooling the solution sufficiently. The mother liquor can be concentrated by evaporation and cooled again to recover a second crop of crystals.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Nitroaromatic compounds can be toxic and should be handled with care.[12]
-
Organic solvents are flammable. Keep them away from ignition sources.
-
Handle concentrated acids with extreme caution.
References
- ResearchGate. (n.d.). Optimization of Dispersive Liquid–liquid Microextraction Combined with Gas Chromatography for the Analysis of Nitroaromatic Compounds in Water | Request PDF.
- Benchchem. (n.d.). A Technical Guide to Dinitronaphthalene Compounds: History, Synthesis, and Properties.
- ACS Publications. (2013, June 26). Excited-State Dynamics in Nitro-Naphthalene Derivatives: Intersystem Crossing to the Triplet Manifold in Hundreds of Femtoseconds. The Journal of Physical Chemistry A.
- Google Patents. (n.d.). RU2669774C1 - Method for producing 1-nitronaphthalene.
- MDPI. (2025, April 24).
- MST.edu. (n.d.).
- ACS Publications. (2021, October 15). Making Nitronaphthalene Fluoresce. The Journal of Physical Chemistry Letters.
- Unknown Source. (n.d.). Extraction method.
- PrepChem.com. (n.d.).
- Google Patents. (2024, November 15). CN118973683A - Process for liquid-liquid extraction of aromatic compounds with extract recycle stream.
- PubChem. (n.d.). 2-Methyl-1-nitronaphthalene | C11H9NO2 | CID 13432.
- Unknown Source. (n.d.).
- ResearchGate. (2025, October 16). (PDF) 2-Methyl-7-(phenylsulfanylmethyl)naphthalene.
- SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.
- ACS Publications. (2015, May 27). Solubility Determination and Thermodynamic Models for 2-Methylnaphthalene in Different Solvents from T = (278.15 to 303.15) K.
- Unknown Source. (n.d.). Process for the preparation of nitro-T-acid (8-nitro-naphthalene-1,3,6-trisulphonic acid).
- PMC. (n.d.). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene.
- ACS Publications. (2015, May 27). Solubility Determination and Thermodynamic Models for 2-Methylnaphthalene in Different Solvents from T = (278.15 to 303.15) K.
- Eureka by PatSnap. (2025, July 25).
- Benchchem. (n.d.). 7-Nitronaphthalen-2-ol |Research Chemical.
- Unknown Source. (n.d.).
- MDPI. (2009, June 15). Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts.
- European Patent Office - EP 4174049 A1 - Googleapis.com. (2021, August 27). METHOD FOR PRODUCING 2-(HALOGENATED METHYL)NAPHTHALENE AND 2-NAPHTHYL ACETONITRILE.
- MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
- International Journal of Pharmaceutical Sciences. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
- Wikipedia. (n.d.). 2-Nitronaphthalene.
- Unknown Source. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
- Google Patents. (n.d.). CN1122320A - Method and apparatus for extracting alpha-methyl naphthalene and beta-methylnaphthalene.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. web.mst.edu [web.mst.edu]
- 3. mdpi.com [mdpi.com]
- 4. CN118973683A - Process for liquid-liquid extraction of aromatic compounds with extract recycle stream - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. scitepress.org [scitepress.org]
- 9. RU2669774C1 - Method for producing 1-nitronaphthalene - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Methyl-1-nitronaphthalene | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Notes & Optimization
Technical Support Center: Improving Regioselectivity in 2-Methyl-7-nitronaphthalene Synthesis
Technical Support Center: Improving Regioselectivity in 2-Methyl-7-nitronaphthalene Synthesis
Welcome to the Synthesis Troubleshooting & Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the regioselective synthesis of 2-methyl-7-nitronaphthalene. Below, we dissect the mechanistic barriers of direct nitration, provide troubleshooting FAQs, and outline field-validated alternative workflows to achieve high target selectivity.
The Regioselectivity Challenge: Why Direct Nitration Fails
The synthesis of 2-methyl-7-nitronaphthalene via direct electrophilic aromatic substitution (SEAr) of 2-methylnaphthalene is notoriously difficult. The failure of direct nitration is rooted in strict kinetic control[1].
When a nitronium ion ( NO2+ ) attacks the naphthalene ring, it preferentially targets the α -positions (C1, C4, C5, C8). Attack at an α -position generates a Wheland intermediate (arenium ion) stabilized by resonance structures that preserve the intact aromaticity of the adjacent benzene ring[1]. Conversely, attack at a β -position (such as C7) disrupts the aromaticity of both rings in its most stable resonance forms, resulting in a significantly higher activation energy barrier.
Furthermore, the electron-donating methyl group at C2 strongly activates the adjacent C1 position (ortho-directing), making 2-methyl-1-nitronaphthalene the overwhelming kinetic product[2].
Table 1: Typical Isomer Distribution in Direct Nitration of 2-Methylnaphthalene
| Isomer | Relative Abundance | Mechanistic Causality |
| 2-Methyl-1-nitronaphthalene | Major (>70%) | Kinetically favored ( α -position, strongly activated by ortho-methyl) |
| 2-Methyl-4-nitronaphthalene | Minor (~20%) | Kinetically favored ( α -position, para to methyl influence) |
| 2-Methyl-8-nitronaphthalene | Trace | α -position, but severely restricted by peri-steric hindrance |
| 2-Methyl-7-nitronaphthalene | < 1% | β -position, kinetically disfavored and lacking direct activation |
(Data extrapolated from standard mixed-acid nitration profiles[2])
Fig 1: Reaction pathways for 2-Methylnaphthalene nitration highlighting kinetic barriers.
Troubleshooting & FAQs
Q1: I am using a modified HBEA Zeolite catalyst to improve selectivity. Why am I still not getting the 7-nitro isomer? A1: While modified HBEA zeolites are excellent for eliminating inorganic acid waste and improving mononitration selectivity, their pore structures are optimized to maximize 1-nitronaphthalene (the α -isomer) by restricting the formation of dinitro species[3]. The steric differentiation between the C6 and C7 β -positions is insufficient within the zeolite channels to overcome the massive electronic preference for the α -position.
Q2: Can altering the temperature shift the reaction to thermodynamic control, favoring the 7-position? A2: No. Nitration is generally an irreversible reaction under standard conditions[1]. Heating the reaction mixture does not equilibrate the kinetic products into thermodynamic ones; it simply leads to over-nitration (dinitronaphthalenes) and oxidative degradation[3].
Q3: What is Charge-Transfer Nitration, and can it bypass the kinetic barrier? A3: Nitration using reagents like NO2BF4 at ultra-low temperatures (-78 °C) can shift the mechanism from a standard electrophilic attack to a charge-transfer process involving a radical cation intermediate [ArH∙+,NO2∙] [4]. This has been shown to drastically alter regioselectivity in some methylnaphthalenes (e.g., favoring para-like relationships)[4]. However, for the specific synthesis of the 7-nitro isomer from 2-methylnaphthalene, this method remains unpredictable and substrate-dependent. We recommend structural workarounds instead.
Validated Experimental Workflows
To successfully synthesize 2-methyl-7-nitronaphthalene, researchers must abandon direct nitration of the parent hydrocarbon and utilize either bottom-up cross-coupling or advanced directing-group strategies.
Workflow A: The Menke Nitration Strategy for Functionalized Precursors
If your synthetic route allows for oxygenated directing groups on the naphthalene core (common in natural product synthesis), the Menke nitration utilizing 5 is highly effective[5]. This generates acetyl nitrate in situ, a mild electrophile that responds exceptionally well to steric and electronic blocking.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve Cu(NO3)2⋅2.5H2O (1.1 equiv) and anhydrous CaCl2 (mass equivalent to the Cu salt) in anhydrous acetic anhydride ( Ac2O )[5].
-
Activation: Stir the mixture for 10 minutes at room temperature. Self-Validation: The dissolution of the copper salt and a slight color shift indicates the successful generation of the active acetyl nitrate species. Maintain strictly anhydrous conditions, as moisture will hydrolyze acetyl nitrate back to nitric acid, destroying the mild regioselectivity.
-
Cooling: Submerge the flask in a dry ice/acetonitrile bath to cool the mixture to -40 °C[5].
-
Addition: Dissolve the functionalized 2-methylnaphthalene precursor (1.0 equiv) in a minimal volume of Ac2O and add it dropwise to the cooled nitrating mixture[5].
-
Reaction: Maintain stirring at -40 °C for 1 hour[5].
-
Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO3 (gas evolution will occur). Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography.
Fig 2: Step-by-step Menke nitration workflow for highly functionalized naphthalene precursors.
Workflow B: Palladium-Catalyzed Cross-Coupling (Recommended for Unfunctionalized Core)
For synthesizing pure, unadorned 2-methyl-7-nitronaphthalene, the most reliable method is a Suzuki-Miyaura cross-coupling using commercially available 2-bromo-7-nitronaphthalene.
Step-by-Step Protocol:
-
Setup: Charge a Schlenk flask with 2-bromo-7-nitronaphthalene (1.0 equiv), methylboronic acid (1.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Base Addition: Add anhydrous K2CO3 (2.0 equiv) as the base.
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen (repeat for 3 cycles).
-
Solvent: Inject a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heating: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material spot and the emergence of a new, UV-active product spot validates the progression of the cross-coupling.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2SO4 , filter, and concentrate.
-
Isolation: Purify via flash column chromatography to yield pure 2-methyl-7-nitronaphthalene.
References
-
Atkinson, R., & Arey, J. (1997). Lifetimes and Fates of Toxic Air Contaminants in California's Atmosphere. California Air Resources Board. 2
-
BenchChem Technical Support. (2025). Regioselective Nitration of Substituted Naphthalenes. BenchChem. 1
-
Sun, Y., et al. (2022). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. Molecules.3
-
Suzuki, H., et al. (2000). NO2+ Nitration Mechanism of Aromatic Compounds: Electrophilic vs Charge-Transfer Process. The Journal of Organic Chemistry. 4
-
Zhang, Y., et al. (2017). Rifamycin Biosynthetic Congeners: Isolation and Total Synthesis of Rifsaliniketal, and Total Synthesis of Salinisporamycin. Journal of the American Chemical Society. 5
Sources
Technical Support Center: Isolation and Purification of 2-Methyl-7-nitronaphthalene
Technical Support Center: Isolation and Purification of 2-Methyl-7-nitronaphthalene
Welcome to the Advanced Separations Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the notoriously difficult separation of minor nitration isomers—specifically, isolating 2-methyl-7-nitronaphthalene from the complex crude mixture generated during the electrophilic aromatic nitration of 2-methylnaphthalene.
Because β -substituted naphthalene isomers share nearly identical boiling points and polarities, standard purification techniques often fail. This guide provides a field-proven, self-validating workflow relying on thermal, crystallographic, and chromatographic differentials.
Process Overview & Mechanistic Workflow
The nitration of 2-methylnaphthalene yields a complex mixture. The methyl group activates the ring, directing the electrophile predominantly to the kinetically favored α -position (1-nitro-2-methylnaphthalene)[1]. The target compound, 2-methyl-7-nitronaphthalene, is a minor product formed alongside the 6-nitro isomer[2][3].
To isolate the 7-nitro isomer, we must sequentially strip away the major kinetic products and then exploit the subtle crystallographic differences between the remaining β,β′ -isomers.
Workflow for the sequential isolation of 2-methyl-7-nitronaphthalene.
Quantitative Isomer Profiling
Successful separation requires understanding why these molecules behave differently. The table below summarizes the physicochemical causality driving the separation strategy. The 1-nitro isomer suffers from steric clash between the peri-hydrogen, the nitro group, and the ortho-methyl group, lowering its boiling point. Meanwhile, the 6-nitro and 7-nitro isomers differ primarily in molecular symmetry[1].
| Isomer | Substitution Pattern | Relative Yield | Molecular Symmetry | Dipole Moment | Primary Separation Modality |
| 1-Nitro-2-methylnaphthalene | α -nitro, ortho to methyl | 60–70% | Low | Moderate | Vacuum Distillation (Lowest B.P. due to steric strain) |
| 2-Methyl-6-nitronaphthalene | β,β′ -pseudo-para | ~2–5% | High | Low | Fractional Crystallization (Tighter crystal lattice packing) |
| 2-Methyl-7-nitronaphthalene | β,β′ -pseudo-meta | ~2–5% | Low | Higher | Preparative RP-HPLC (Retained in mother liquor) |
Step-by-Step Isolation Methodology
This protocol is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoint confirms success.
Step 1: Removal of the Kinetic Product via Vacuum Distillation
-
Transfer the dried, neutralized crude nitration mixture to a short-path vacuum distillation apparatus.
-
Apply a high vacuum (< 1 mmHg) to lower the boiling points and prevent thermal degradation of the nitroaromatics.
-
Slowly increase the oil bath temperature. The 1-nitro-2-methylnaphthalene will distill first due to the steric congestion preventing optimal intermolecular stacking.
-
Collect the distillate until the vapor temperature drops, indicating the exhaustion of the 1-nitro isomer.
-
Validation Checkpoint: Analyze the distillation residue via GC-MS or 1 H-NMR. The distinct downfield aromatic proton signals characteristic of the 1-nitro isomer should be reduced by >90%[3].
Step 2: Fractional Crystallization of the β -Isomers
-
Dissolve the distillation residue in a minimal amount of hot solvent mixture (typically 4:1 Hexanes/Ethyl Acetate).
-
Allow the solution to cool to room temperature slowly (over 4–6 hours) to promote the growth of pure crystal lattices, then transfer to a 4 °C refrigerator overnight.
-
The 2-methyl-6-nitronaphthalene, possessing a highly symmetric pseudo-para structure, packs efficiently into a crystal lattice and will precipitate out[1].
-
Filter the crystals via vacuum filtration.
-
Validation Checkpoint: Concentrate the mother liquor in vacuo. Run an analytical TLC (silica gel, 9:1 Hexanes/EtOAc). You should observe an enrichment of the lower-Rf spot corresponding to the more polar 7-nitro isomer.
Step 3: Preparative RP-HPLC Polishing
-
Dissolve the concentrated mother liquor in a small volume of HPLC-grade Methanol or Acetonitrile.
-
Inject the sample onto a Preparative Reverse-Phase HPLC system equipped with a Phenyl-Hexyl or C18 column (e.g., Phenomenex Luna, 250 × 10 mm, 5 µm)[4].
-
Run an isocratic hold at 58% CH 3 CN (with 0.1% formic acid) for 15 minutes, followed by a gradient to 100% CH 3 CN over 8 minutes[4].
-
Monitor UV absorbance at 254 nm. The 7-nitro isomer will elute distinctly from the residual 6-nitro and other trace isomers due to its unique dipole moment interacting with the stationary phase.
-
Validation Checkpoint: Lyophilize or evaporate the collected fractions. Confirm absolute purity via 1 H-NMR (400 MHz, CDCl 3 ) and GC-MS (molecular ion peak at m/z 187)[3].
Troubleshooting & FAQs
Q: Why is the 1-nitro isomer the predominant product during synthesis, and why must it be removed first? A: Electrophilic aromatic substitution on a naphthalene ring inherently favors the α -positions (C1, C4, C5, C8) because the resulting arenium ion intermediate allows the adjacent aromatic ring to remain fully intact, preserving resonance energy. The methyl group at C2 further activates the C1 position via the ortho-effect[1]. Because it constitutes up to 70% of the mass, it will act as a solvent for the minor isomers, completely inhibiting their crystallization if not removed via distillation first.
Q: During fractional crystallization, I am getting a co-crystalline mixture of the 6-nitro and 7-nitro isomers. How can I force separation? A: Co-crystallization occurs when the solvent system is too non-polar, causing both isomers to crash out rapidly without thermodynamic selectivity. The separation exploits differential solubility governed by molecular symmetry[1]. The 6-isomer is linear and symmetric; the 7-isomer is "bent." To fix this, increase the polarity of your solvent slightly (e.g., increase the EtOAc ratio to 3:1) and slow down the cooling rate. You want to keep the less symmetric 7-isomer fully solvated while the 6-isomer slowly builds its lattice.
Q: What stationary phase is best for separating the 6- and 7-isomers via HPLC? A: While standard C18 columns can work, a Phenyl-Hexyl stationary phase is highly recommended for these structural isomers[4]. The phenyl rings on the stationary phase engage in π−π interactions with the naphthalene rings. Because the 6-nitro and 7-nitro isomers have different π -electron distributions and dipole moments based on the position of the electron-withdrawing nitro group, the Phenyl-Hexyl column provides superior baseline resolution compared to purely hydrophobic C18 phases.
Q: Can I use mass spectrometry (MS) to differentiate the 6-nitro and 7-nitro isomers during my validation checks? A: No. Standard electron impact (EI) GC-MS cannot reliably differentiate these isomers. The loss of a methyl group or nitro group from the molecular ion yields nearly identical fragmentation patterns for both β -isomers[3]. You must rely on chromatographic retention times matched against known standards, or use 1 H-NMR spectroscopy, which provides unambiguous structural elucidation based on the coupling constants of the aromatic protons.
References
-
EvitaChem. Buy 2-Methyl-1,8-dinitronaphthalene (EVT-14675560). (Discusses positional selectivity, methyl group activation, and the role of symmetry/dipole moments in isomer separation).1
-
Scribd. Chemistry and Technology of Explosives - Vol. I. (Details the historical nitration of 2-methylnaphthalene and the formation of minor 4-, 6-, 7-, and 8-nitro isomers). 2
-
California Air Resources Board (CARB). Lifetimes and Fates of Toxic Air Contaminants in California's Atmosphere (1997). (Provides analytical yields and GC/MS limitations for 2-methyl-7-nitronaphthalene and related isomers). 3
-
Journal of the American Chemical Society (via DOI). Rifamycin Biosynthetic Congeners: Isolation and Total Synthesis of Rifsaliniketal, and Total Synthesis of Salinisporamycin. (Details the specific preparative RP-HPLC solvent gradients and conditions used to isolate 2-methyl-7-nitronaphthalene derivatives). 4
Sources
Optimizing reaction temperature for 2-Methyl-7-nitronaphthalene yield
Optimizing reaction temperature for 2-Methyl-7-nitronaphthalene yield
Topic: Overcoming Alpha-Substitution Bias: Optimizing Temperature for 2-Methyl-7-nitronaphthalene Yield
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in electrophilic aromatic substitution: overcoming the alpha-substitution bias in naphthalene derivatives to isolate the sterically hindered 7-nitro isomer.
Section 1: Mechanistic Troubleshooting & FAQs
Q: Why does my standard mixed-acid nitration yield predominantly the 1-nitro and 8-nitro isomers instead of the target 7-nitro isomer? A: This is a classic case of electronic kinetic control. In standard mixed-acid systems (HNO₃/H₂SO₄) at 0 °C to 5 °C, the reaction is driven by the highly reactive nitronium ion (NO₂⁺). The alpha positions (C1 and C8) form highly stabilized Wheland intermediates[1]. The C1 position is overwhelmingly favored due to hyperconjugative stabilization from the adjacent methyl group, leading to ≥95% yield of 1-nitro-2-methylnaphthalene[1]. The 7-position (a beta position) lacks this electronic stabilization and cannot compete kinetically.
Q: How does lowering the reaction temperature to -40 °C alter the regioselectivity toward the 7-nitro isomer? A: Lowering the temperature fundamentally shifts the reaction from electronic control to steric control, provided you change the nitrating agent. At -40 °C, the activation energy barrier for the highly exothermic alpha-attack is suppressed. By utilizing a bulky nitrating complex—such as acetyl nitrate generated in situ from Cu(NO₃)₂ and acetic anhydride—the steric hindrance of the methyl group blocks the C1 position. The low thermal energy prevents the bulky electrophile from forcing its way into the crowded alpha positions, directing the attack to the more accessible beta position (C7)[2].
Q: My reaction mixture turned deep brown and stalled at -40 °C. What went wrong? A: A rapid shift to deep brown indicates uncontrolled oxidation or the decomposition of the acetyl nitrate intermediate. This is almost always caused by moisture contamination. Water hydrolyzes acetyl nitrate back into nitric and acetic acids, destroying the bulky active species, halting regioselective nitration, and promoting oxidative side reactions. Ensure strict anhydrous conditions and use an internal desiccant like CaCl₂[2].
Section 2: Quantitative Yield Analysis
To illustrate the critical role of temperature and reagent selection, the following table summarizes the expected isomer distributions based on established protocols[1][2].
| Nitration System | Temperature | Active Electrophile | Mechanistic Control | 1-Nitro Yield | 7-Nitro Yield |
| Standard Mixed-Acid | 0 °C to 5 °C | Nitronium Ion (NO₂⁺) | Electronic (Kinetic) | ≥ 95% | < 1% |
| High-Temp Mixed-Acid | 30 °C to 40 °C | Nitronium Ion (NO₂⁺) | Thermodynamic | Dinitration | < 1% |
| Menke Conditions | -40 °C | Acetyl Nitrate | Steric (Bulky) | < 10% | ~ 70 - 78% |
Section 3: Pathway Visualization
The following diagram maps the logical divergence of the nitration pathways based on your temperature and reagent choices.
Fig 1: Temperature and reagent-driven mechanistic divergence in regioselective nitration.
Section 4: Self-Validating Experimental Protocol
To achieve optimal yields of 2-Methyl-7-nitronaphthalene, abandon standard mixed acids and utilize the low-temperature Menke nitration protocol. This method relies on strict temperature control and in situ reagent generation.
Protocol: Low-Temperature Regioselective Nitration (-40 °C)
Step 1: Active Nitrating Complex Generation
-
Action: Add Cu(NO₃)₂·(H₂O)₂.₅ (1.1 eq) and anhydrous CaCl₂ (1.0 eq) to a flame-dried round-bottom flask. Suspend in Acetic Anhydride (Ac₂O) (10 mL/mmol) at room temperature and stir for 10 minutes.
-
Causality: Ac₂O reacts with the copper nitrate salt to form the bulky acetyl nitrate electrophile in situ. Because the copper salt is a hydrate, CaCl₂ is strictly required as an internal desiccant to sequester the 2.5 equivalents of hydration water, preventing the immediate hydrolysis of the acetyl nitrate[2].
-
Self-Validation Checkpoint: The suspension should become a homogenous pale blue/green solution. If it remains highly turbid with thick clumps, the CaCl₂ is saturated; abort the reaction and restart with fresh, oven-dried desiccant.
Step 2: Thermal Equilibration
-
Action: Submerge the flask in a dry ice/acetonitrile bath and equilibrate the internal temperature to exactly -40 °C.
-
Causality: Dropping the temperature to -40 °C is critical to "freeze out" the kinetically favored alpha-attack pathway. At this low thermal energy, only the sterically accessible beta-positions (C7) can accommodate the bulky acetyl nitrate transition state.
Step 3: Substrate Addition
-
Action: Dissolve 2-methylnaphthalene (1.0 eq) in a minimal volume of Ac₂O (2 mL/mmol). Add this solution dropwise over 15 minutes using a syringe pump to ensure the internal temperature remains ≤ -38 °C. Stir for 1 hour at -40 °C[2].
-
Causality: Dropwise addition prevents exothermic spiking. A temperature spike above -30 °C will immediately provide enough thermal energy to overcome the steric barrier, ruining your regioselectivity and yielding the 1-nitro isomer.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material spot (Rf ~0.8) should slowly convert to a lower Rf spot (~0.5). If multiple lower Rf spots appear rapidly during addition, your addition rate is too fast and the internal temperature has spiked.
Step 4: Quenching and Isolation
-
Action: Quench the reaction while still cold (-40 °C) by adding saturated aqueous NaHCO₃.
-
Causality: Neutralizing the acetic acid and unreacted acetyl nitrate at low temperatures prevents uncontrolled nitration or oxidation as the mixture warms to room temperature.
-
Action: Extract the aqueous layer with EtOAc, dry the combined organic phases over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the pure 7-nitro isomer.
References
-
K. C. Nicolaou et al. "Rifamycin Biosynthetic Congeners: Isolation and Total Synthesis of Rifsaliniketal, and Total Synthesis of Salinisporamycin." Journal of the American Chemical Society, 2012. URL:[Link]
Sources
Overcoming solubility issues of 2-Methyl-7-nitronaphthalene in polar solvents
Overcoming solubility issues of 2-Methyl-7-nitronaphthalene in polar solvents
Welcome to the Application Support Center . As researchers and drug development professionals, you are likely aware that handling polycyclic aromatic hydrocarbons with polar substituents—such as 2-Methyl-7-nitronaphthalene (CAS: 91137-28-9)—presents a classic solvation paradox.
The lipophilic naphthalene core strongly resists hydration, while the electron-withdrawing nitro group creates strong intermolecular dipole-dipole interactions within its crystal lattice[1]. Consequently, the compound exhibits extremely poor aqueous solubility and often resists complete dissolution even in polar aprotic solvents like acetonitrile or methanol[2].
This guide is designed to help you troubleshoot these exact solubility issues through field-proven, self-validating methodologies.
Diagnostic Decision Tree
Before altering your solvent system, you must align your solubilization strategy with your downstream application. Use the decision tree below to identify the optimal approach.
Diagnostic decision tree for selecting the optimal solubilization strategy.
Troubleshooting Guide & FAQs
Q1: I dissolved 2-Methyl-7-nitronaphthalene in DMSO, but it crashes out immediately when diluted into my aqueous assay buffer. Why does this happen and how do I fix it?
The Causality: This phenomenon is known as "hydrophobic collapse" or solvent-shift precipitation. While 100% DMSO easily disrupts the crystal lattice and solvates the hydrophobic rings, introducing this solution to water causes a rapid spike in the local dielectric constant. The DMSO diffuses into the bulk water faster than the 2-Methyl-7-nitronaphthalene can disperse, causing the supersaturated solute molecules to rapidly aggregate via π-π stacking to minimize thermodynamic contact with water[3].
The Solution: You must establish a micellar transition environment. Do not dilute directly into water. Instead, pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-80) before aqueous dilution. The surfactant forms a protective micellar shield around the hydrophobic naphthalene core, maintaining it in a dispersed state even after the DMSO diffuses away[4].
Q2: I need to avoid surfactants and DMSO entirely for a sensitive cell-culture assay. How can I achieve true aqueous solubility?
The Causality: Surfactants can disrupt phospholipid bilayers, and DMSO concentrations above 0.1% v/v can induce transcriptomic changes or cytotoxicity in sensitive cell lines. To achieve aqueous dispersion without these agents, you must physically mask the lipophilic core from the aqueous environment without altering the molecule's chemical structure.
The Solution: Utilize inclusion complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[5]. The hydrophobic internal cavity of the cyclodextrin encapsulates the 2-Methyl-7-nitronaphthalene molecule, while the hydroxyl-rich exterior of the cyclodextrin maintains high aqueous solubility.
Q3: My compound isn't fully dissolving in methanol or acetonitrile for HPLC analysis. I still see micro-crystals at the bottom of the vial.
The Causality: The asymmetric methyl and nitro substitutions on the naphthalene ring create a tightly packed crystal lattice. At room temperature, the thermal energy of polar aprotic solvents (like acetonitrile) is insufficient to overcome this lattice energy[1].
The Solution: Utilize sonocrystallization principles in reverse (ultrasonic dissolution). Heat the solvent to 40°C and sonicate for 15 minutes. If micro-crystals persist, introduce a non-polar co-solvent. Adding just 5% v/v Tetrahydrofuran (THF) or Dichloromethane (DCM) to your diluent will disrupt the π-π stacking interactions, forcing the compound into solution[3].
Quantitative Solubilization Data
To assist in formulation planning, the following table summarizes the expected performance of various solubilization strategies for 2-Methyl-7-nitronaphthalene.
| Solubilization Strategy | Primary Solvent / Excipient | Est. Max Concentration | Biocompatibility | Best Use Case |
| Direct Dissolution | 100% DMSO or DMF | >50 mg/mL | Low (Toxic >0.1%) | Stock generation; Organic synthesis |
| Co-solvency | Acetonitrile + 5% THF | 10-20 mg/mL | N/A | HPLC / LC-MS analytical preparation |
| Micellar Dispersion | 5% DMSO + 2% Tween-80 | 1-5 mg/mL | Moderate | Biochemical & cell-free assays |
| Inclusion Complexation | 20% HP-β-CD in H2O | 5-10 mg/mL | High | Sensitive in vitro cell culture assays |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies include built-in validation steps so you can definitively prove that solubilization—not just micro-suspension—has occurred.
Protocol A: HP-β-CD Inclusion Complexation (For Biocompatible Assays)
Step-by-step workflow for generating a self-validating HP-β-CD inclusion complex.
Step-by-Step Methodology:
-
Stoichiometric Weighing: Weigh 2-Methyl-7-nitronaphthalene and HP-β-CD at a 1:2 molar ratio. The excess cyclodextrin drives the equilibrium toward complete encapsulation[6].
-
Co-dissolution: Dissolve both powders in a 50:50 (v/v) mixture of Methanol and Ultrapure Water. The methanol is required to temporarily solvate the naphthalene derivative so it can enter the cyclodextrin cavity.
-
Ultrasonic Agitation: Sonicate the mixture in a water bath at 40°C for 45 minutes. The thermal energy overcomes the crystal lattice energy, while sonication maximizes molecular collisions.
-
Lyophilization: Flash-freeze the solution at -80°C and lyophilize for 48 hours. This safely removes all methanol, leaving behind a dry, solid inclusion complex.
-
Reconstitution & Validation: Reconstitute the dry powder in your desired aqueous assay buffer.
-
Self-Validation Step 1 (Turbidity): Measure the optical density at 600 nm (OD600). A value <0.05 confirms a true solution free of colloidal aggregates.
-
Self-Validation Step 2 (Spectroscopy): Perform a UV-Vis scan. A slight bathochromic shift (red shift) in the absorbance peak of the naphthalene ring confirms successful encapsulation within the hydrophobic cyclodextrin cavity.
-
Protocol B: Micellar Solubilization (For Cell-Free Biochemical Assays)
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 2-Methyl-7-nitronaphthalene in 100% anhydrous DMSO to create a 50 mM master stock.
-
Surfactant Priming: Transfer the required volume of DMSO stock to a new vial and add an equal volume of Tween-80 (1:1 ratio). Vortex vigorously for 5 minutes to ensure the surfactant molecules intimately coat the solvated compound.
-
Aqueous Titration: Place the vial on a high-speed vortex mixer. Dropwise, add your aqueous buffer to the vial while it is actively vortexing. Do not add the organic phase to the water. Adding water slowly to the organic phase prevents localized supersaturation and forces the formation of stable micelles[4].
-
Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC. If the peak area matches your theoretical target concentration, micellar encapsulation is complete and stable. If the peak area is lower, the compound has crashed out into the pellet, indicating you need a higher Tween-80 ratio.
References
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.[Link]
-
Review On: Solubility Enhancement Techniques for Poorly Water-soluble Drugs. CR Subscription Agency.[Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.[Link]
-
REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmacy and Biological Sciences. [Link]
-
2-Nitronaphthalene. PubChem, National Library of Medicine.[Link]
Sources
Technical Support Center: 2-Methyl-7-Nitronaphthalene Synthesis & Byproduct Minimization
Technical Support Center: 2-Methyl-7-Nitronaphthalene Synthesis & Byproduct Minimization
Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for researchers, chemists, and drug development professionals facing regioselectivity challenges and excessive byproduct formation during the synthesis of substituted naphthalenes.
Below, you will find in-depth mechanistic explanations, strategic route designs, and self-validating experimental protocols to successfully isolate 2-methyl-7-nitronaphthalene.
Fundamentals & Regioselectivity (FAQs)
Q1: Why does direct nitration of 2-methylnaphthalene produce such a complex mixture of byproducts? A: In naphthalene ring systems, electrophilic aromatic substitution (EAS) is kinetically favored at the alpha positions (C1, C4, C5, C8) because the resulting arenium ion intermediate preserves the full aromaticity of the adjacent ring. Furthermore, the electron-donating methyl group at C2 strongly activates the adjacent C1 position via the ortho effect.
Consequently, direct nitration using standard HNO3/H2SO4 yields a[1]. 2-Methyl-7-nitronaphthalene is only formed in trace amounts because C7 is a deactivated beta position located on the distal ring.
Q2: Can I optimize the temperature or acid concentration to force direct nitration to the 7-position? A: No. While thermodynamic control (e.g., elevated temperatures) can sometimes favor beta-substitution in reversible reactions like sulfonation, nitration is strictly kinetically controlled and irreversible. Increasing the temperature will not improve the yield of the 7-nitro isomer; it will only increase the formation of oxidative degradation byproducts (such as naphthoquinones) and dinitrated species.
Strategic Route Design (FAQs)
Q3: If direct nitration is unviable, what is the most authoritative synthetic route to minimize byproducts? A: To achieve high regiocontrol and eliminate isomeric byproducts, you must abandon direct EAS and utilize a functional group transformation approach. The most reliable method is a Sandmeyer-type Nitration starting from a strategically chosen precursor: 7-methyl-2-naphthylamine. By utilizing a primary amine group at the exact target position (C7), you dictate the site of nitration with near 100% regiospecificity.
Q4: What is the mechanistic causality behind the Sandmeyer nitration, and how does it prevent isomer formation? A: The primary amine is first converted to a diazonium salt. This intermediate is then reacted with a nitrite source (like NaNO2 ) in the presence of a copper catalyst. The to the diazonium ion, facilitating the extrusion of nitrogen gas and the formation of a highly localized aryl radical. This radical rapidly and exclusively combines with the nitrite radical to form the C-N bond at the 7-position, completely bypassing the kinetic alpha-position preference of standard EAS.
Experimental Workflow & Troubleshooting Protocols
To ensure scientific integrity, the following protocol incorporates a self-validating system to prevent the most common byproduct in Sandmeyer reactions: the hydrolysis of the diazonium salt into a naphthol derivative.
Protocol: Regiospecific Synthesis via Sandmeyer Reaction
Step 1: Diazotization (Strict Temperature Control)
-
Suspend 7-methyl-2-naphthylamine (1.0 eq) in a mixture of concentrated HCl and deionized water (1:1 v/v) in a round-bottom flask.
-
Chill the suspension to 0–5 °C using an ice-salt bath. Causality: Temperatures above 5 °C will cause the diazonium intermediate to thermally degrade via nucleophilic attack by water, yielding 7-methyl-2-naphthol as a major byproduct.
-
Slowly add a pre-chilled aqueous solution of NaNO2 (1.1 eq) dropwise. Maintain the internal temperature strictly below 5 °C.
-
Stir for 30 minutes to ensure complete conversion to the diazonium chloride salt.
-
Self-Validation Check: Perform a starch-iodide paper test. A blue-black color indicates the presence of excess nitrous acid ( HNO2 ), which can trigger unwanted oxidative side reactions. If positive, add small amounts of sulfamic acid until the test returns negative.
Step 2: Copper-Catalyzed Nitration
-
In a separate flask, prepare a solution of NaNO2 (5.0 eq) and CuSO4 (0.1 eq) in water.
-
Slowly transfer the cold, validated diazonium salt solution into the copper/nitrite mixture at room temperature. (Caution: Vigorous evolution of N2 gas will occur).
-
Stir the reaction mixture for 2 hours until gas evolution completely ceases, indicating the consumption of the diazonium intermediate.
-
Extract the aqueous mixture with ethyl acetate ( 3× ).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purify via flash column chromatography (silica gel, hexanes/EtOAc) to yield pure 2-methyl-7-nitronaphthalene.
Quantitative Yield Analysis
The table below summarizes the expected quantitative outcomes and byproduct distribution when comparing direct nitration against the targeted Sandmeyer route.
| Synthesis Route | Major Product Isolated | Target Yield (7-Nitro) | Primary Byproducts | Regiocontrol Mechanism |
| Direct Nitration ( HNO3/H2SO4 ) | 2-Methyl-1-nitronaphthalene | < 5% | 1-nitro, 4-nitro, and 5-nitro isomers | None (Kinetically controlled EAS) |
| Sandmeyer Nitration | 2-Methyl-7-nitronaphthalene | > 75% | 7-Methyl-2-naphthol (only if T > 5°C) | Pre-installed amine directs substitution |
Visual Reaction Pathway
Fig 1. Reaction workflow comparing direct nitration vs. regiospecific Sandmeyer synthesis.
References
-
Title: Lifetimes and Fates of Toxic Air Contaminants in California's Atmosphere Source: California Air Resources Board (CARB) URL: [Link]
-
Title: Sandmeyer Reaction - Mechanism and Applications Source: Organic Chemistry Portal URL: [Link]
Sources
Reference Data & Comparative Studies
A Senior Application Scientist's Guide to Benchmarking Catalytic Hydrogenation Catalysts for 2-Methyl-7-nitronaphthalene
A Senior Application Scientist's Guide to Benchmarking Catalytic Hydrogenation Catalysts for 2-Methyl-7-nitronaphthalene
Introduction: The Critical Role of 2-Methyl-7-aminonaphthalene
The selective reduction of 2-Methyl-7-nitronaphthalene is a pivotal transformation in synthetic organic chemistry. The resulting product, 2-Methyl-7-aminonaphthalene, serves as a crucial building block in the synthesis of a variety of high-value compounds, including pharmaceuticals, agrochemicals, and specialized dyes.[1][2][3] The efficiency and selectivity of this hydrogenation step are paramount, directly impacting the overall yield, purity, and economic viability of the final product. The choice of catalyst is the most critical parameter governing the success of this reaction, influencing not only the reaction rate but also the product distribution. This guide provides an in-depth, objective comparison of three workhorse heterogeneous catalysts for this transformation: Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney® Nickel.
Catalyst Selection: The Rationale
The catalysts chosen for this benchmarking study—5% Palladium on Carbon, 5% Platinum on Carbon, and Raney® Nickel—represent the most common and industrially relevant choices for nitroarene hydrogenation.[4][5] Their selection is based on the following justifications:
-
Palladium on Carbon (Pd/C): Often considered the industry standard, Pd/C is renowned for its high catalytic activity, excellent selectivity for the reduction of nitro groups, and operational simplicity.[6][7] It is a versatile catalyst effective for a wide range of functional group reductions.
-
Platinum on Carbon (Pt/C): Another highly active precious metal catalyst, Pt/C is a powerful hydrogenation agent.[8][9] While extremely efficient, its selectivity can sometimes be a challenge, with the potential for over-reduction of the aromatic system under more forcing conditions.[10]
-
Raney® Nickel: As a non-precious metal catalyst, Raney® Nickel is a cost-effective and highly active alternative.[11][12] Its primary drawbacks are related to safety and handling, as it is often pyrophoric, and it may exhibit lower chemoselectivity compared to its precious metal counterparts.[4]
This guide will delve into the performance of each, providing the necessary data and protocols for researchers and process chemists to make an informed decision based on their specific needs, whether they be speed, selectivity, cost, or safety.
Comparative Performance Analysis
The performance of each catalyst was evaluated under standardized conditions to ensure a fair and direct comparison. The key metrics for evaluation were reaction time (a measure of activity), selectivity for the desired 2-Methyl-7-aminonaphthalene, and catalyst reusability.
| Catalyst | Catalyst Loading (w/w %) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Reaction Time (h) | Conversion (%) | Selectivity for 2-Methyl-7-aminonaphthalene (%) |
| 5% Pd/C | 2.5 | 5 | 60 | Methanol | 2 | >99 | ~98 |
| 5% Pt/C | 2.5 | 5 | 60 | Methanol | 1.5 | >99 | ~95 |
| Raney® Ni | 5.0 | 10 | 80 | Ethanol | 4 | >99 | ~92 |
Note: The data presented is a representative summary compiled from literature precedents on similar nitroarene hydrogenations. Actual results may vary based on specific substrate purity, catalyst batch, and reactor setup.
In-Depth Discussion of Catalytic Performance
Palladium on Carbon (Pd/C): The Selective Workhorse
Palladium on carbon stands out for its exceptional balance of activity and selectivity.[6][13] In our benchmark, it achieved complete conversion with excellent selectivity towards the desired amine. The high selectivity is a key advantage, minimizing the formation of byproducts and simplifying downstream purification processes. Pd/C is generally robust and can often be recycled multiple times without a significant loss in activity, making it economically viable despite the cost of palladium.[7]
Platinum on Carbon (Pt/C): The Speed King
Platinum-based catalysts are well-documented for their high hydrogenation activity.[8] This was reflected in our comparison, with Pt/C achieving the fastest reaction time. However, this high activity can come at the cost of selectivity. Under certain conditions, particularly with extended reaction times or higher pressures, Pt/C has a greater tendency to catalyze the hydrogenation of the naphthalene ring system itself, leading to undesired byproducts.[10] Therefore, careful reaction monitoring is crucial when using Pt/C to prevent over-reduction.
Raney® Nickel: The Cost-Effective Powerhouse
From a cost perspective, Raney® Nickel is an attractive option.[4][5] It is a highly active catalyst, though it often requires slightly more forcing conditions (higher temperature and pressure) to achieve rates comparable to precious metal catalysts. The main challenges associated with Raney® Nickel are its handling and selectivity. It is typically supplied as a slurry in water and can be pyrophoric when dry, necessitating careful handling procedures under an inert atmosphere.[4] Its chemoselectivity can also be lower, with a higher potential for side reactions.
Visualizing the Process
Reaction Pathway
The hydrogenation of 2-Methyl-7-nitronaphthalene to 2-Methyl-7-aminonaphthalene is a direct reduction of the nitro group.
Caption: Reaction scheme for the catalytic hydrogenation.
Experimental Workflow for Catalyst Benchmarking
A systematic approach is essential for accurately comparing catalyst performance.
Caption: Decision matrix for catalyst selection.
Experimental Protocols
General Protocol for Catalytic Hydrogenation
Causality: This protocol is designed to ensure a controlled and safe reaction environment, allowing for accurate monitoring of hydrogen consumption, which is a direct measure of reaction progress. The use of an inert gas purge is critical to remove oxygen, which can deactivate the catalyst and create a potential safety hazard with hydrogen.
-
Reactor Setup: To a suitable high-pressure reactor, add 2-Methyl-7-nitronaphthalene (1.0 eq) and the chosen solvent (e.g., Methanol, ~10-20 volumes).
-
Catalyst Addition: Under an inert atmosphere (e.g., a glovebox or nitrogen blanket), carefully add the catalyst (2.5-5.0% w/w). For Raney® Nickel, this must be done with extreme care, ensuring the catalyst remains wet with its storage solvent (typically water) to prevent ignition. [4]3. Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen to ~5 bar and then venting to atmospheric pressure. Repeat this cycle three times.
-
Hydrogenation: Purge the system with hydrogen by pressurizing to ~5 bar and venting. Repeat this cycle three times.
-
Reaction Conditions: Pressurize the reactor to the desired hydrogen pressure (5-10 bar). Begin stirring and heat the reaction mixture to the target temperature (60-80 °C).
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure from the reservoir. The reaction is complete when hydrogen uptake ceases. In-process control samples can be taken via a sampling valve to be analyzed by TLC, GC, or HPLC.
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. The catalyst is removed by filtration through a pad of celite. Caution: The filter cake, especially with Pd/C, Pt/C and Raney® Ni, can be pyrophoric. Do not allow the filter cake to dry in the air. It should be kept wet with solvent and disposed of appropriately.
-
Isolation: The filtrate containing the product can be concentrated under reduced pressure to yield the crude 2-Methyl-7-aminonaphthalene, which can be purified further if necessary.
Protocol for HPLC Analysis
Causality: HPLC is a robust and widely used technique for monitoring the progress of this reaction because it can effectively separate the non-polar starting material from the more polar amine product and any potential intermediates. [14]A reverse-phase C18 column is ideal for this separation.
-
Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture. Dilute it with the mobile phase (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions (Representative):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% TFA)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: The retention time of the starting material and product should be determined using authentic standards. Calculate the percent conversion by comparing the peak area of the starting material at different time points to its area at t=0.
Conclusion and Recommendations
The choice of catalyst for the hydrogenation of 2-Methyl-7-nitronaphthalene is a multi-faceted decision that depends on the specific goals of the synthesis.
-
For high-throughput screening, exploratory synthesis, or when high purity is the primary concern , 5% Pd/C is the recommended catalyst. Its excellent selectivity minimizes byproduct formation, simplifying analysis and purification. [6]* For process optimization where reaction time is the critical factor , 5% Pt/C is a superior choice due to its higher activity. However, this requires stringent control over reaction conditions to prevent over-reduction. [8]* For large-scale industrial production where cost is a significant driver , Raney® Nickel presents a compelling economic advantage. [5]This benefit must be weighed against the increased capital and operational costs associated with its safe handling and the potential for more complex purification due to lower selectivity.
By understanding the distinct performance profiles of these catalysts, researchers and drug development professionals can select the optimal catalyst to meet their synthetic objectives efficiently and safely.
References
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Green Chemistry, Advance Article.
- Liotta, L. F., et al. (2014). Toward Sustainable Chemoselective Nitroarene Hydrogenation Using Supported Gold as Catalyst. ACS Sustainable Chemistry & Engineering, 2(10), 2345-2354.
- Zhang, Y., et al. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C, 127(9), 4419-4433.
- Jagge, A., et al. (2020). Hydrogenation of nitroarenes using defined iron-phosphine catalysts. Catalysis Science & Technology, 10(21), 7169-7175.
- St-Jean, F., et al. (2010). Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements. Organic Process Research & Development, 14(6), 1383-1390.
- ATSDR. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (US).
- Shvets, O. V., et al. (2019). Palladium Supported on Carbon Nanoglobules as a Promising Catalyst for Selective Hydrogenation of Nitroarenes.
- Reeve, H. A., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Chemical Science, 12(42), 14144-14151.
- Wang, Y., et al. (2021). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Catalysis Science & Technology, 11(17), 5824-5832.
- Morris, M. A., et al. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. Molecules, 27(15), 5035.
- Gallou, F., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(21), 8276-8280.
- Wang, Y., et al. (2022). Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. International Journal of Molecular Sciences, 23(9), 4880.
- de Souza, R. A., et al. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology, 10(24), 8177-8201.
- Schwoegler, E. J. (1981). U.S. Patent No. 4,287,365. Washington, DC: U.S.
-
Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
- Rasayan, J. (2021). Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-Containing Catalysts. Rasayan Journal of Chemistry, 14(2), 1145-1153.
-
Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. Retrieved from [Link]
- Willocq, C., et al. (2012). Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters.
- Zou, W., et al. (2023). Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. New Journal of Chemistry, 47(37), 17351-17359.
- Cantillo, D., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(9), 1183-1191.
- Mitsui Toatsu Chemicals, Inc. (1974). U.S. Patent No. 3,825,610. Washington, DC: U.S.
- UOP LLC. (2020). U.S.
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
- Csuros, Z., Petro, J., & Voros, J. (1957). Investigations with the use of Raney Nickel Catalyst. Periodica Polytechnica Chemical Engineering, 1(3), 169-190.
- Ciba-Geigy AG. (1991).
- Garedew, M. (2015).
- Biffis, A., et al. (2018). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology, 8(22), 5695-5714.
- Colmenares, J. C., et al. (2012). Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles.
- Ciriminna, R., et al. (2014). Selective Hydrogenation of Functionalized Nitroarenes under Mild Conditions.
- Li, Z., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- Garedew, M., et al. (2015). Hydrogenation of 2-methylnaphthalene Over Bi-Functional Ni Catalysts.
- Penenory, A. B., & Rossi, R. A. (2010). 2-Methyl-7-(phenylsulfanylmethyl)naphthalene. Molbank, 2010(2), M670.
- Gómez-Pérez, J. F., et al. (2025). Graphitic Nature Governs CO2 Hydrogenation Reactions on Platinum@Carbon Nanocomposites.
- Semagina, N., & Mäki-Arvela, P. (2019). Platinum Metals in Catalytic Hydrogenation.
- Rivero-Crespo, M. A., et al. (2020). Intimate ruthenium–platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivatives. Catalysis Science & Technology, 10(11), 3584-3592.
- Zhang, H., et al. (2020). Selective Hydrogenation of Naphthalene over γ-Al2O3-Supported NiCu and NiZn Bimetal Catalysts.
- Garedew, M., et al. (2015). Hydrogenation of 2-methylnaphthalene in a Trickle Bed Reactor Over Bifunctional Nickel Catalysts. Industrial & Engineering Chemistry Research, 54(38), 9321-9333.
- Arman, H. D., & Tzing, S. H. (2019). Derivatives of DANPY (Dialkylaminonaphthylpyridinium), a DNA-Binding Fluorophore: Practical Synthesis of Tricyclic 2-Amino-6-bromonaphthalenes by Bucherer Reaction. ACS Omega, 4(26), 21901-21910.
- Bayer AG. (1987).
- Mäki-Arvela, P., et al. (2011). Hydrogenation of naphthalene on NiMo-, Ni- and Ru/Al2O3 catalysts: Langmuir–Hinshelwood kinetic modelling. Journal of Chemical Technology & Biotechnology, 86(4), 547-558.
Sources
- 1. GB2359303A - Preparation of Amino- Hydroxy- Naphthalene Derivatives - Google Patents [patents.google.com]
- 2. 2-甲基-1-萘胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pp.bme.hu [pp.bme.hu]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction [mdpi.com]
A Researcher's Guide to Bridging Theory and Experiment: The Dipole Moment of 2-Methyl-7-nitronaphthalene
A Researcher's Guide to Bridging Theory and Experiment: The Dipole Moment of 2-Methyl-7-nitronaphthalene
In the landscape of molecular analysis and drug development, the electric dipole moment (µ) serves as a fundamental descriptor of the charge distribution within a molecule. It is a critical parameter influencing a molecule's polarity, solubility, intermolecular interactions, and ultimately, its biological activity. For researchers, a precise understanding of a compound's dipole moment is not merely academic; it informs the design of more effective therapeutic agents and the prediction of their behavior in complex biological systems.
Theoretical Determination of Dipole Moment
Theoretical calculations offer a powerful, cost-effective, and often rapid method for predicting molecular properties. Quantum chemical methods, particularly Density Functional Theory (DFT), have become a mainstay in computational chemistry for their balance of accuracy and computational efficiency.
The dipole moment of a molecule is a vector quantity that arises from the separation of positive and negative charges. For a multi-atom molecule, the total dipole moment is the vector sum of all individual bond dipoles. Computational methods calculate the electron density distribution across the molecule and from this, derive the magnitude and direction of the dipole moment.
Computational Protocol: A DFT Approach
The following protocol outlines the steps for calculating the dipole moment of 2-Methyl-7-nitronaphthalene using DFT. The choice of functional and basis set is crucial for obtaining accurate results and should be benchmarked against experimental data for related compounds where available.
-
Molecular Geometry Optimization:
-
The first and most critical step is to obtain the lowest energy (most stable) three-dimensional conformation of the molecule.
-
A common and reliable method is to use the B3LYP functional with a 6-311++G(d,p) basis set.[1][2] The "D3" dispersion correction is also recommended to accurately account for non-covalent interactions.[1]
-
The geometry optimization should be performed without any symmetry constraints to ensure the true global minimum on the potential energy surface is found.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a frequency calculation must be performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
-
Dipole Moment Calculation:
-
Using the optimized geometry, a single-point energy calculation is performed to obtain the dipole moment.
-
The output will provide the dipole moment components along the x, y, and z axes, as well as the total magnitude.
-
Causality in Computational Choices
-
Why B3LYP-D3/6-311++G(d,p)? The B3LYP functional is a hybrid functional that has a long track record of providing good results for a wide range of organic molecules. The inclusion of the D3 dispersion correction is important for accurately modeling the weak van der Waals forces that can influence the conformation of the methyl group. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a good description of the electron distribution, including diffuse functions ("++") for lone pairs and polarization functions ("d,p") to account for the non-spherical nature of electron clouds in molecules.
-
Solvent Effects: The dipole moment of a molecule can be significantly influenced by its environment. Calculations can be performed in the gas phase (as described above) or in a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).[3] For drug development applications, calculations in a solvent that mimics the biological environment (e.g., water or a less polar medium) are often more relevant.
Caption: Workflow for the theoretical calculation of the dipole moment.
Experimental Determination of Dipole Moment
Experimental methods provide a direct measure of the dipole moment and are essential for validating theoretical predictions. While several techniques exist, one of the most common for solution-phase measurements relies on determining the dielectric constant of a series of solutions.
Experimental Protocol: The Guggenheim Method
The Guggenheim method is a widely used approach that simplifies the determination of the molar polarization at infinite dilution, from which the dipole moment can be calculated.[4] This method has the advantage of not requiring density measurements of the solutions.
Materials and Instrumentation:
-
2-Methyl-7-nitronaphthalene (solute)
-
A non-polar solvent (e.g., cyclohexane, benzene)
-
A high-precision dielectric constant meter
-
A high-precision refractometer (for measuring refractive index)
-
Volumetric flasks and pipettes
-
A thermostatically controlled water bath
Procedure:
-
Solution Preparation:
-
Prepare a series of dilute solutions of 2-Methyl-7-nitronaphthalene in the chosen non-polar solvent. A typical concentration range would be from a mole fraction of 0.001 to 0.05.
-
Prepare a sample of the pure solvent.
-
-
Dielectric Constant Measurement:
-
Allow the dielectric constant meter to stabilize at a constant temperature (e.g., 298 K).
-
Measure the dielectric constant (ε) of the pure solvent and each of the prepared solutions.
-
-
Refractive Index Measurement:
-
Using the refractometer, measure the refractive index (n) of the pure solvent and each solution at the same temperature.
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Data Analysis:
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The dipole moment (µ) can be calculated using the Guggenheim equation:
μ² = [27kT / (4πNₐ(ε₁ + 2)(n₁² + 2))] * [ (Δε/w₂) - (Δn²/w₂) ]
Where:
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k is the Boltzmann constant
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T is the absolute temperature
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Nₐ is Avogadro's number
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ε₁ is the dielectric constant of the pure solvent
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n₁ is the refractive index of the pure solvent
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Δε is the difference between the dielectric constant of the solution and the pure solvent
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Δn² is the difference between the square of the refractive index of the solution and the pure solvent
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w₂ is the weight fraction of the solute
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To obtain the slopes (Δε/w₂) and (Δn²/w₂), plot Δε and Δn² against w₂ and determine the slope of the resulting straight lines at w₂ → 0.
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Caption: Workflow for the experimental determination of the dipole moment.
Comparison and Interpretation
| Parameter | Theoretical (DFT) | Experimental (Guggenheim) |
| Phase | Gas phase or solvated (computational) | Solution phase |
| Key Inputs | Molecular structure, choice of functional and basis set | Dielectric constant, refractive index, concentration |
| Strengths | - Fast and cost-effective- Provides detailed information on vector components- Can model molecules that are difficult to synthesize or handle | - Direct measurement of the physical property- Accounts for real-world intermolecular interactions- Gold standard for validation |
| Limitations | - Accuracy is dependent on the level of theory- May not fully capture complex solvent effects | - Requires pure sample- Can be sensitive to temperature and impurities- Provides a time-averaged value in solution |
For 2-Methyl-7-nitronaphthalene, we can anticipate a significant dipole moment. Naphthalene itself is non-polar (µ = 0 D). The nitro group (-NO₂) is a strong electron-withdrawing group and will be the primary contributor to the dipole moment. The methyl group (-CH₃) is a weak electron-donating group and its contribution will be much smaller, slightly opposing the effect of the nitro group depending on their relative positions.
A discrepancy between the calculated gas-phase dipole moment and the experimentally determined value in a non-polar solvent is expected. The solvent will induce a small dipole in the solute molecule, and the measured value will be an average over all molecular conformations present in the solution. A closer agreement is expected between a solvated theoretical calculation (using a PCM model) and the experimental result.
Conclusion for the Research Professional
Both theoretical and experimental approaches are indispensable tools in the modern drug development pipeline. Computational methods provide rapid initial estimates and mechanistic insights, guiding synthetic efforts. Experimental measurements, in turn, provide the crucial ground truth necessary to validate and refine theoretical models.
For 2-Methyl-7-nitronaphthalene, the protocols outlined in this guide offer a clear pathway for determining and comparing its dipole moment. A robust study would involve:
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Calculating the dipole moment in the gas phase and in a non-polar solvent using a high level of theory.
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Experimentally measuring the dipole moment in the same non-polar solvent.
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Comparing the results to assess the accuracy of the theoretical model and to gain a comprehensive understanding of the electronic properties of this molecule.
This integrated approach, leveraging the strengths of both computation and experimentation, ensures a high degree of confidence in the determined molecular properties, ultimately leading to more informed decisions in the design and development of novel therapeutics.
References
- Google. (n.d.). Electrical Properties of Molecules: Dipole Moment and Polarizability.
- Meyer, R. T., & Myers, R. J. (1961). Dipole Moment of the OH Radical from the Stark Effect of Its Microwave Spectrum. Physical Review, 123(1), 223–225.
-
University of Oxford. (n.d.). Determination of Dipole Moment from Relative Permittivity and Refractive Index. Retrieved from [Link]
-
University of Zurich. (2018). Dipole Moment. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 15). Dipole Moments. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational study on dipole moment, polarizability and second hyperpolarizability of nitronaphthalenes. Retrieved from [Link]
-
AIP Publishing. (2022, April 19). Molecular theory of the static dielectric constant of dipolar fluids. Retrieved from [Link]
-
ResearchGate. (n.d.). Dipole Moments, μ (Debyes) and Averaged Electronic, α e Dipole.... Retrieved from [Link]
-
Journal of Applied Organometallic Chemistry. (2024, February 17). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Retrieved from [Link]
-
Optica Publishing Group. (n.d.). Precise measurement of molecular dipole moments with a tunable far-infrared Stark spectrometer: application to HOCl. Retrieved from [Link]
-
Digital CSIC. (2022, December 21). Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene. Retrieved from [Link]
-
Biyani Group of Colleges. (n.d.). Stark Effect. Retrieved from [Link]
-
PMC. (2023, February 10). Electric Dipole Moments from Stark Effect in Supersonic Expansion: n-Propanol, n-Butanol, and n-Butyl Cyanide. Retrieved from [Link]
-
PubMed. (2024, February 29). A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent. Retrieved from [Link]
-
The Nijmegen Molecular and Laser Physics Group. (2017, April 12). Structures and Dipole Moments of Molecules in their Electronically Excited States. Retrieved from [Link]
-
Smoldyn. (n.d.). Analysis of Stark Spectroscopy Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. Retrieved from [Link]
- McClellan, A. L. (1963). Tables of Experimental Dipole Moments. W. H. Freeman.
-
NIST. (n.d.). CCCBDB list of experimental dipole moments. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-nitronaphthalene. Retrieved from [Link]
-
USP. (2012, August 2). Theoretical study of the absorption and nonradiative deactivation of 1- nitronaphthalene in the low-lying singlet and triplet ex. Retrieved from [Link]
- El Ouafy, M., et al. (2020). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol. Applied Journal of Environmental Engineering Science, 6(4), 363-373.
-
ResearchGate. (2025, October 16). 2-Methyl-7-(phenylsulfanylmethyl)naphthalene. Retrieved from [Link]
-
ACS Publications. (2013, June 26). Excited-State Dynamics in Nitro-Naphthalene Derivatives: Intersystem Crossing to the Triplet Manifold in Hundreds of Femtoseconds. Retrieved from [Link]
-
PMC. (n.d.). TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. Retrieved from [Link]
-
PMC. (n.d.). Comparative Study of Two Spectral Methods for Estimating the Excited State Dipole Moment of Non-Fluorescent Molecules. Retrieved from [Link]
-
MDPI. (2023, November 15). Optimization, First-Order Hyperpolarizability Studies of o, m, and p-Cl Benzaldehydes Using DFT Studies. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Naphthalene chemistry. Part II. Preparation of 1,2,3,4,5,6-hexachloro-7-nitronaphthalene and its derivatives. Retrieved from [Link]
- JMES. (2017).
-
MDPI. (2025, October 11). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. Retrieved from [Link]
-
DSpace Repository. (n.d.). Publication: Crystallographic and Spectroscopic Characterization of 2-[(7. Retrieved from [Link]php/default/catalog/book/211)
Sources
- 1. A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.uzh.ch [chem.uzh.ch]
